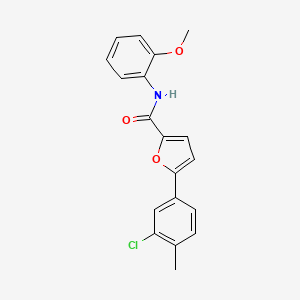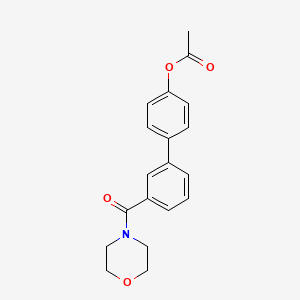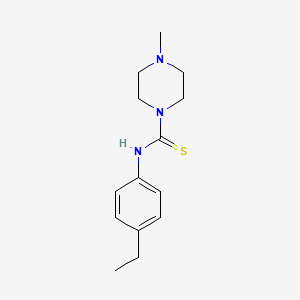
5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide, also known as CMF-019, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMF-019 belongs to the class of furan-based compounds and has been extensively studied for its biological properties.
Mecanismo De Acción
The exact mechanism of action of 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of certain signaling pathways, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which play a crucial role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer effects. This compound has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide in lab experiments include its potent anti-inflammatory and anti-cancer properties, as well as its ability to inhibit the activity of certain enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of long-term safety data.
Direcciones Futuras
There are several future directions for research on 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide. One possible direction is to investigate the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another possible direction is to study the safety and efficacy of this compound in animal models and clinical trials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide involves the reaction of 3-chloro-4-methylphenylamine with 2-methoxyphenylacetic acid, followed by cyclization with furan-2-carboxylic acid. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)-2-furamide has been studied for its potential use in various therapeutic areas, including cancer, inflammation, and neurological disorders. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and signaling pathways.
Propiedades
IUPAC Name |
5-(3-chloro-4-methylphenyl)-N-(2-methoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-12-7-8-13(11-14(12)20)16-9-10-18(24-16)19(22)21-15-5-3-4-6-17(15)23-2/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEPRNYLPYLACQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxybenzaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5717412.png)
![N,N-diethyl-N'-(2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B5717420.png)

![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5717423.png)

![N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5717456.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717459.png)



![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5717486.png)
![8-methyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5717499.png)
![N'-[(4-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5717502.png)
